N'-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an indole ring, a phenoxy group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4’-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1’-biphenyl]-2-sulfonamide
- (Z,Z)-Selanediylbis(2-propenamides)
Uniqueness
N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its combination of an indole ring, phenoxy group, and hydrazide functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the indole ring, in particular, is significant as it is a common motif in many bioactive molecules, contributing to its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-6-8-15(9-7-13)23-12-18(22)21-20-11-14-10-19-17-5-3-2-4-16(14)17/h2-11,19H,12H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
VVHGHTGFVZWZBV-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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